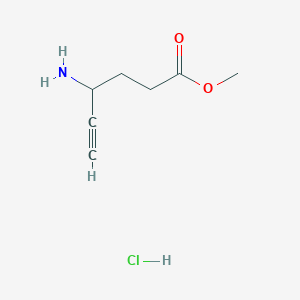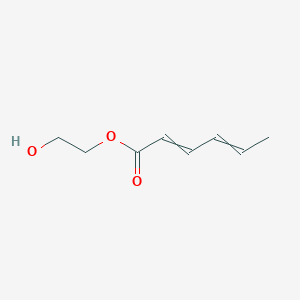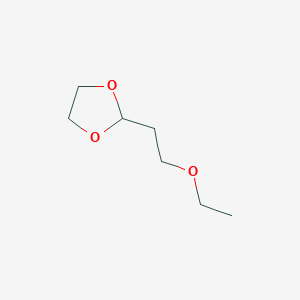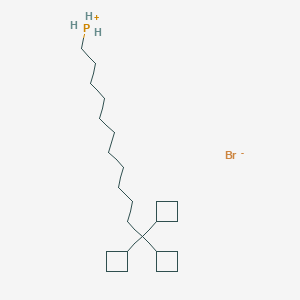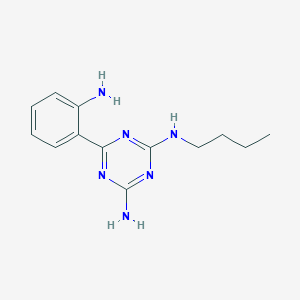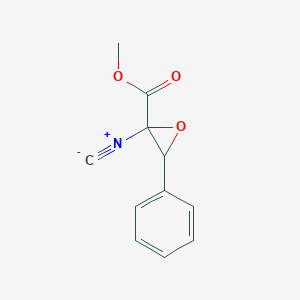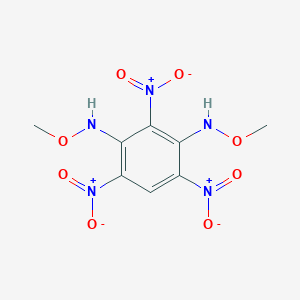![molecular formula C18H13N B14383357 1-Methylbenzo[a]acridine CAS No. 89900-29-8](/img/structure/B14383357.png)
1-Methylbenzo[a]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a methyl group attached to the benzo[a]acridine core. The presence of the methyl group can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbenzo[a]acridine can be synthesized through various methods. One common approach involves the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce the acridone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Methylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic ring.
Scientific Research Applications
1-Methylbenzo[a]acridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of the DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes, such as topoisomerases, which play a crucial role in DNA metabolism .
Comparison with Similar Compounds
Acridine: A parent compound with a similar structure but without the methyl group.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness: 1-Methylbenzo[a]acridine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with biological targets and improve its efficacy in various applications .
Properties
CAS No. |
89900-29-8 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
1-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-13-9-10-17-15(18(12)13)11-14-6-2-3-8-16(14)19-17/h2-11H,1H3 |
InChI Key |
XZESVOPPGWIUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=NC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


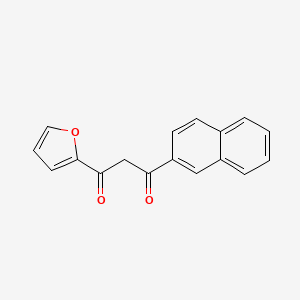
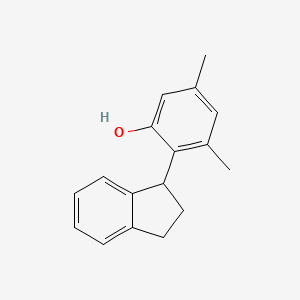
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
